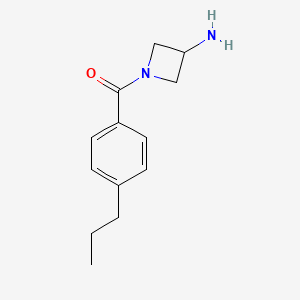
(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone
Descripción general
Descripción
(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an azetidine ring substituted with an amino group and a propylphenyl moiety. Its molecular formula is , and it has a molecular weight of 220.28 g/mol. The compound's structure can be represented as follows:
This compound exhibits its biological activity primarily through interaction with various receptors and enzymes. It has been shown to modulate the activity of histamine receptors, particularly the H3 receptor, which is implicated in central nervous system functions . The compound may act as an agonist or antagonist depending on its concentration and the specific receptor context.
Anticancer Potential
Research indicates that compounds similar to this compound have demonstrated anticancer properties. For instance, studies involving related azetidine derivatives have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, with preliminary findings suggesting effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways may contribute to its antimicrobial effects.
Case Study 1: H3 Receptor Activity
A study published in the Journal of Medicinal Chemistry highlighted the high-affinity binding of azetidine derivatives to the H3 receptor, suggesting potential applications in treating neurological disorders . The research demonstrated that modifications in the azetidine structure could enhance receptor selectivity and potency.
Case Study 2: Anticancer Screening
In a comparative study analyzing the anticancer effects of various azetidine derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting further development as a potential anticancer agent .
Table 1: Summary of Biological Activities
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. Key steps may include:
- Formation of Azetidine Ring : Utilizing β-amino alcohols or β-halo amines under basic conditions.
- Substitution Reactions : Introducing the propylphenyl group through nucleophilic substitution methods.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Propiedades
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-10-4-6-11(7-5-10)13(16)15-8-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHQPYKTDQGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















